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Preclinical Pharmacological Profile of Cofrogliptin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofrogliptin (also known as HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Developed for the treatment of type 2 diabetes mellitus (T2DM), its distinct pharmacokinetic profile supports a novel biweekly dosing regimen.[3][4] Preclinical studies have demonstrated sustained DPP-4 inhibition, leading to improved glycemic control in various animal models. This technical guide provides a comprehensive overview of the preclinical pharmacology of Cofrogliptin, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and safety profile, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

Cofrogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[5] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β -cells while suppressing glucagon release from α -cells.[5]

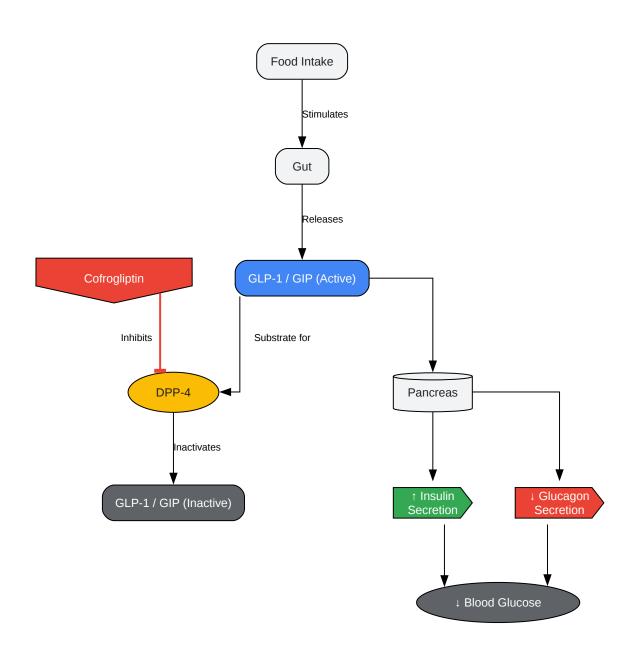






By inhibiting DPP-4, **Cofrogliptin** prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3][5] This enhancement of the incretin system leads to improved glycemic control, characterized by lower fasting and postprandial blood glucose levels.[5] A key advantage of this mechanism is its glucosedependent nature, which translates to a lower risk of hypoglycemia compared to some other classes of antidiabetic agents.[3]





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Caption: Mechanism of action of Cofrogliptin.



In Vitro Pharmacology DPP-4 Inhibitory Activity

Cofrogliptin is a highly potent inhibitor of the DPP-4 enzyme. In vitro enzymatic assays have demonstrated its strong inhibitory capability.

Table 1: In Vitro DPP-4 Inhibitory Activity

Compound	Parameter	Value (nM)

| Cofrogliptin | IC50 | 4.18[1] |

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This protocol describes a representative fluorescence-based method for determining the in vitro inhibitory activity of compounds against DPP-4.

- Reagent Preparation:
 - Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[6]
 - DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.[6][7]
 - Substrate Solution: Dilute a stock solution of the fluorogenic substrate H-Gly-Pro-Aminomethylcoumarin (AMC) in Assay Buffer.[6][7]
 - Test Compound (Inhibitor): Prepare serial dilutions of Cofrogliptin in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired concentrations.
- Assay Procedure (96-well plate format):
 - Control Wells:



- 100% Initial Activity: Add 30 μL of Assay Buffer, 10 μL of diluted DPP-4 enzyme, and 10 μL of the solvent used for the inhibitor.[6]
- Background Control: Add 40 μL of Assay Buffer and 10 μL of the inhibitor solvent.[6]
- Inhibitor Wells: Add 30 μL of Assay Buffer, 10 μL of diluted DPP-4 enzyme, and 10 μL of the diluted Cofrogliptin solution to triplicate wells.[6]
- Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]
- \circ Reaction Initiation: Add 50 μ L of the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well is 100 μ L.[7]
- Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7][8]
- Data Analysis:
 - Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of inhibition for each Cofrogliptin concentration relative to the uninhibited enzyme control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Pharmacology and Pharmacodynamics

Preclinical studies in various animal models have confirmed the potent and long-lasting antidiabetic efficacy of **Cofrogliptin**.

DPP-4 Inhibition in Animal Models

Oral administration of **Cofrogliptin** resulted in potent, dose-dependent, and sustained inhibition of plasma DPP-4 activity in mice and rhesus monkeys.



- In ob/ob Mice: A single oral dose of **Cofrogliptin** demonstrated a stronger and more prolonged inhibition of plasma DPP-4 compared to omarigliptin.[9] It also led to a reduction in HbA1c levels at doses of 3 and 10 mg/kg.[1]
- In Rhesus Monkeys: A single 10 mg/kg oral dose of **Cofrogliptin** maintained over 80% plasma DPP-4 inhibition for at least 12 days.[1] The inhibition rates were 76.16% and 43.41% at the end of the second and third weeks post-administration, respectively, highlighting its ultra-long duration of action.[1]

Table 2: In Vivo Pharmacodynamic Effects of Cofrogliptin

Species	Model	Dose (Oral)	Primary Outcome	Result
ob/ob Mice	T2DM Model	3, 10, 30 mg/kg	Plasma DPP-4 Inhibition	Strong, dosedependent inhibition.[1]
ob/ob Mice	T2DM Model	3, 10 mg/kg	HbA1c Levels	Decreased HbA1c.[1]

| Rhesus Monkeys | Normal | 10 mg/kg | Plasma DPP-4 Inhibition | >80% inhibition for at least 12 days.[1] |

Oral Glucose Tolerance Test (OGTT)

The ability of **Cofrogliptin** to improve glucose tolerance is a key indicator of its in vivo efficacy. While specific OGTT data for **Cofrogliptin** from preclinical literature is not detailed in the provided search results, this is a standard test for all DPP-4 inhibitors. The expected outcome is a significant reduction in glucose excursion following an oral glucose challenge.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a typical procedure for assessing the effect of a test compound on glucose tolerance in mice.



· Animal Preparation:

- Use appropriate mouse models (e.g., C57BL/6J or diabetic models like db/db or ob/ob mice).
- Acclimatize animals for at least one week before the experiment.
- Fast the mice overnight (typically 12-16 hours) with free access to water.[10][11]

Compound Administration:

- Administer Cofrogliptin or vehicle (e.g., 1% hypromellose) via oral gavage at the desired doses.[9]
- The timing of administration can vary depending on the study's objective (e.g., 30 minutes or 16 hours before the glucose challenge).[10]

Procedure:

- At time t=0, collect a baseline blood sample from the tail vein to measure fasting glucose levels.
- Immediately after the baseline sample, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
- Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Measure blood glucose concentrations at each time point using a glucometer.

Data Analysis:

- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the Area Under the Curve (AUC) for the glucose excursion profile from 0 to 120 minutes for each animal.



Compare the AUC values between the Cofrogliptin-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.



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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Preclinical Pharmacokinetics

Cofrogliptin exhibits a pharmacokinetic profile characterized by an exceptionally long half-life and high oral exposure, which is consistent with its prolonged pharmacodynamic effects.

Table 3: Pharmacokinetic Parameters of Cofrogliptin in ICR Mice



Parameter	IV Dose (0.5 mg/kg)	PO Dose (2 mg/kg)
Cofrogliptin		
t1/2 (h)	25.6 ± 9.6	29.9 ± 3.2
CI (mL/min/kg)	2.57 ± 0.09	-
Vdss (L/kg)	3.30 ± 0.33	-
Cmax (ng/mL)	-	352 ± 20
AUC0-t (ng·h/mL)	-	7898 ± 873
F (%)	-	62.2 ± 6.9
Omarigliptin (for comparison)		
t1/2 (h)	3.05 ± 0.6	4.65 ± 1.4
F (%)	-	95.0 ± 29

Data presented as mean \pm SD. Source: MedChemExpress.[1]

Preclinical pharmacokinetic data clearly distinguish **Cofrogliptin** from other long-acting DPP-4 inhibitors.[4] For instance, after oral administration in mice, **Cofrogliptin**'s half-life was significantly longer than that of omarigliptin (29.9 h vs. 4.65 h).[4] This extended half-life is a key attribute supporting its potential for a biweekly dosing schedule in clinical use.[3]

Toxicology and Safety

Preclinical and early clinical data indicate that **Cofrogliptin** is generally well-tolerated.[12] In clinical trials, the incidence of hypoglycemia was low and not significantly different from placebo, with no severe hypoglycemic events reported.[13][14] Common adverse events observed in human studies included hyperuricemia, hyperlipidemia, and upper respiratory tract infections, which were generally mild to moderate.[13][15]

Conclusion

The preclinical pharmacological profile of **Cofrogliptin** strongly supports its development as an innovative treatment for type 2 diabetes. Its high potency as a DPP-4 inhibitor, combined with



an exceptionally long pharmacokinetic half-life, translates into a sustained and durable pharmacodynamic effect. This profile, demonstrated through potent and prolonged DPP-4 inhibition in multiple animal species, provides a solid rationale for the biweekly dosing regimen explored in clinical trials. The favorable safety profile, particularly the low risk of hypoglycemia, further enhances its potential as a valuable therapeutic option that may improve patient adherence and long-term glycemic management.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cofrogliptin Wikipedia [en.wikipedia.org]
- 3. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]
- 4. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Cofrogliptin used for? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Cofrogliptin | Orally DPP-4 inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucose Tolerance Test StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Cofrogliptin once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cofrogliptin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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